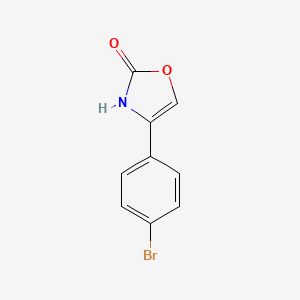
N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide, also known as CES, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been shown to have a wide range of effects on various biological processes, including the regulation of cell growth and differentiation, the modulation of immune responses, and the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to have a number of biochemical and physiological effects in various in vitro and in vivo models. These effects include the inhibition of cell growth and proliferation, the modulation of immune responses, and the regulation of gene expression. Additionally, N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide in lab experiments is its wide range of biochemical and physiological effects. This compound has been shown to have a number of different effects on various biological processes, making it a valuable tool for studying a wide range of topics. However, one limitation of using N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are a number of future directions for research on N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide. One potential area of study is the development of new derivatives of N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide and its effects on various biological processes. Finally, there is a need for more studies on the potential therapeutic applications of N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide, particularly in the treatment of inflammatory conditions.
Méthodes De Synthèse
The synthesis of N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide involves the reaction of 4-aminobenzenesulfonamide with cyclopropyl isocyanate, followed by the addition of cyanide to the resulting intermediate. The final product is obtained through purification and isolation steps. The synthesis of N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide is a relatively straightforward process that can be carried out in a laboratory setting with moderate ease.
Applications De Recherche Scientifique
N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary uses of N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide is as a tool for studying the mechanisms of action of various biological processes. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Propriétés
IUPAC Name |
N-(1-cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9(8-14)15-13(17)10-2-6-12(7-3-10)20(18,19)16-11-4-5-11/h2-3,6-7,9,11,16H,4-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNKVOOEZUZKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B2870275.png)
![3-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2870276.png)
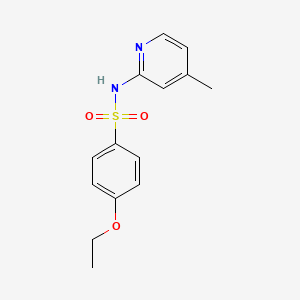
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2870284.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2870285.png)
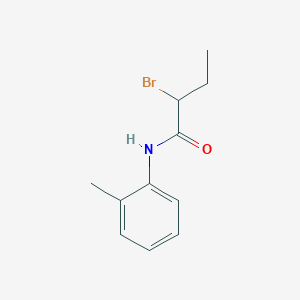
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2870287.png)

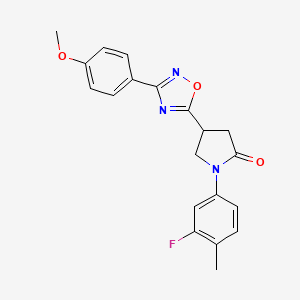
![N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2870290.png)
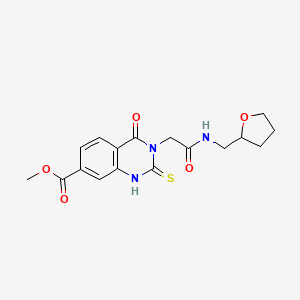
![6-Cyclopropyl-2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2870292.png)
